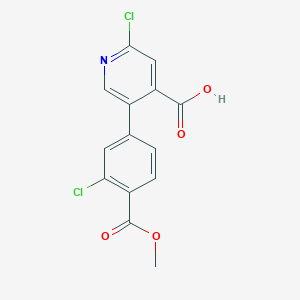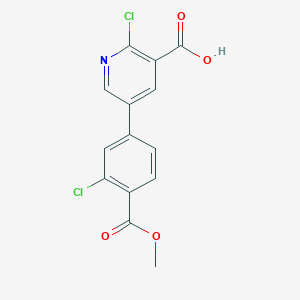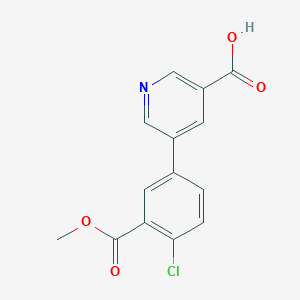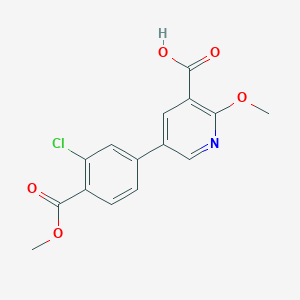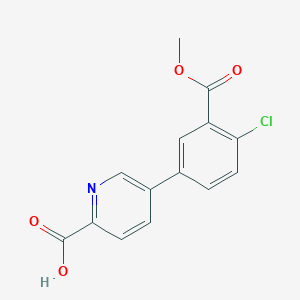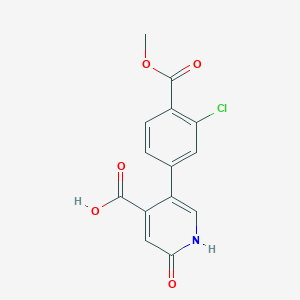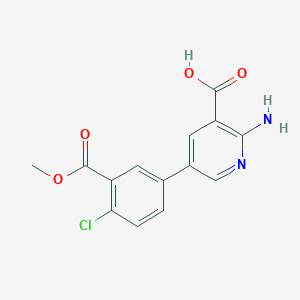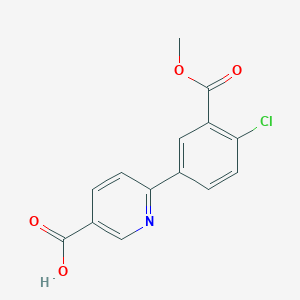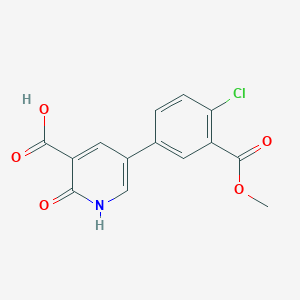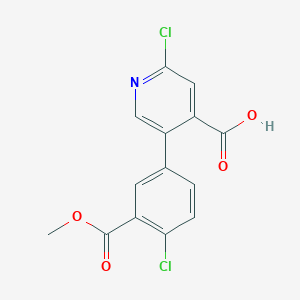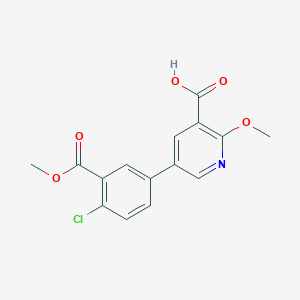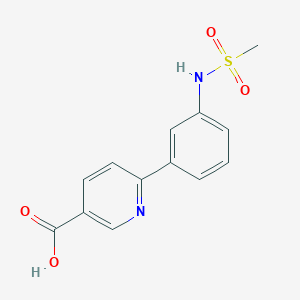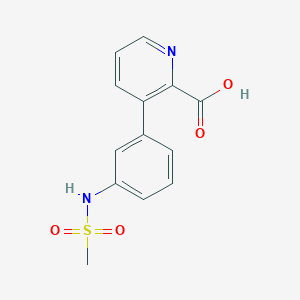
3-(3-Methylsulfonylaminophenyl)picolinic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Methylsulfonylaminophenyl)picolinic acid, 95% (3-MSPA) is an important organic compound with a wide range of applications in both scientific research and industrial processes. It is a white, crystalline solid with a melting point of approximately 150°C and a boiling point of approximately 260°C. 3-MSPA has been used in various fields such as pharmaceuticals, biotechnology, and nanotechnology due to its unique properties.
科学的研究の応用
3-(3-Methylsulfonylaminophenyl)picolinic acid, 95% has been used in a variety of scientific research applications, including in the synthesis of polymers, in the preparation of nanomaterials, and as a catalyst in organic synthesis. It has also been used in the synthesis of pharmaceuticals, such as antifungal agents, and in the production of biofuels. Additionally, 3-(3-Methylsulfonylaminophenyl)picolinic acid, 95% has been used in the study of enzymatic reactions, as well as in the study of the structure and function of proteins.
作用機序
The mechanism of action of 3-(3-Methylsulfonylaminophenyl)picolinic acid, 95% is not well understood. However, it is believed to act as an acid-base catalyst, as it is able to protonate or deprotonate various species in solution. It has also been suggested that 3-(3-Methylsulfonylaminophenyl)picolinic acid, 95% may act as an electron-donor or an electron-acceptor in certain reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(3-Methylsulfonylaminophenyl)picolinic acid, 95% are largely unknown. However, it has been suggested that 3-(3-Methylsulfonylaminophenyl)picolinic acid, 95% may be able to act as an antioxidant, as it has been observed to scavenge reactive oxygen species in vitro. Additionally, 3-(3-Methylsulfonylaminophenyl)picolinic acid, 95% has been observed to inhibit the activity of certain enzymes, such as cytochrome P450, which may have implications for drug metabolism.
実験室実験の利点と制限
3-(3-Methylsulfonylaminophenyl)picolinic acid, 95% has several advantages when used in laboratory experiments. It is relatively easy to synthesize and is stable in aqueous solution. Additionally, it is relatively non-toxic and has a low vapor pressure. However, 3-(3-Methylsulfonylaminophenyl)picolinic acid, 95% is not soluble in organic solvents, which limits its use in certain experiments.
将来の方向性
The potential future directions for 3-(3-Methylsulfonylaminophenyl)picolinic acid, 95% are numerous. It may be possible to use 3-(3-Methylsulfonylaminophenyl)picolinic acid, 95% in the development of new pharmaceuticals and biotechnology products, as well as in the production of nanomaterials. Additionally, 3-(3-Methylsulfonylaminophenyl)picolinic acid, 95% may be useful in the study of enzymatic reactions and the structure and function of proteins. Furthermore, 3-(3-Methylsulfonylaminophenyl)picolinic acid, 95% may be used in the development of new biofuels and in the synthesis of polymers. Finally, 3-(3-Methylsulfonylaminophenyl)picolinic acid, 95% may be useful in the study of its antioxidant properties and its potential effects on drug metabolism.
合成法
3-(3-Methylsulfonylaminophenyl)picolinic acid, 95% can be synthesized through a variety of methods, including the reaction of 3-methylsulfonylaminophenol with picolinic acid in aqueous solution. This reaction is typically carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid. The reaction produces 3-(3-Methylsulfonylaminophenyl)picolinic acid, 95% in anhydrous form, with a yield of approximately 95%.
特性
IUPAC Name |
3-[3-(methanesulfonamido)phenyl]pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4S/c1-20(18,19)15-10-5-2-4-9(8-10)11-6-3-7-14-12(11)13(16)17/h2-8,15H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXOXOZNPZLLSHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC(=C1)C2=C(N=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

